molecular formula C17H18N2O3S B5589322 methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5589322
M. Wt: 330.4 g/mol
InChI Key: NMCXMDYRAGZKQQ-UHFFFAOYSA-N
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Description

Methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its cytotoxic effects, anti-inflammatory properties, and potential as an anticancer agent.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 346.41 g/mol
  • CAS Number : 106666-69-7

The compound contains a benzothiophene core, which is known for its diverse biological activities. The presence of the anilinocarbonyl group is crucial for its pharmacological effects.

Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC₅₀ value of approximately 23.2 μM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment led to a notable increase in early and late apoptosis rates compared to untreated controls .
  • Cell Cycle Arrest : The compound induced G2/M phase arrest in MCF-7 cells, suggesting that it disrupts normal cell cycle progression, which is a common mechanism for anticancer agents .

Anti-inflammatory Activity

Studies have shown that derivatives of this compound possess anti-inflammatory properties. For example:

  • Inhibition of Cytokine Production : The compound has been reported to reduce the levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the anilinocarbonyl moiety. Research suggests that different substitutions can enhance or diminish the compound's cytotoxicity and selectivity towards cancer cells .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 and HeLa. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Anti-inflammatory Effects :
    • Another study focused on the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a decrease in nitric oxide production and pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

Data Table: Summary of Biological Activities

Activity TypeCell LineIC₅₀ (μM)Mechanism
CytotoxicityMCF-723.2Induction of apoptosis
CytotoxicityHeLa29.8Cell cycle arrest
Anti-inflammatoryMacrophagesN/AInhibition of cytokine production

Properties

IUPAC Name

methyl 2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-16(20)14-12-9-5-6-10-13(12)23-15(14)19-17(21)18-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCXMDYRAGZKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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